1-[2-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)ethyl]-2-pyrrolidinone
Overview
Description
1-[2-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)ethyl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.15862589 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research on oxadiazole derivatives, including compounds structurally related to 1-[2-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)ethyl]-2-pyrrolidinone, highlights their synthesis and chemical reactivity. One study discusses the preparation of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a compound showcasing the reactivity of 1,3,4-oxadiazoles towards various electrophilic reagents, indicating a methodology that could potentially apply to the synthesis of the compound (Elnagdi et al., 1988).
Antimicrobial Properties
Another area of interest is the antimicrobial properties of 1,2,4-oxadiazole derivatives. For instance, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities have been reported. These studies showcase the potential of oxadiazole and triazole derivatives in developing new antimicrobial agents, suggesting possible bioactive applications for the compound of interest (Bayrak et al., 2009).
Optical and Electronic Properties
Research into the optical and electronic properties of polyimides containing 1,3,4-oxadiazole units provides insights into the potential application of such compounds in materials science. These polymers exhibit high thermal stability and interesting photoluminescence properties, which could be relevant for the development of new materials with specific optical applications (Grabiec et al., 2009).
Anticancer Activity
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents highlights the ongoing research into the therapeutic potential of oxadiazole derivatives. This study specifically investigated the anticancer activities of these compounds, suggesting the potential medicinal applications of structurally related compounds in cancer treatment (Redda & Gangapuram, 2007).
Properties
IUPAC Name |
1-[2-[5-[(2-methylanilino)methyl]-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-5-2-3-6-13(12)17-11-15-18-14(19-22-15)8-10-20-9-4-7-16(20)21/h2-3,5-6,17H,4,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAASPDHYOHRMGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=NC(=NO2)CCN3CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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